6-Chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride
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Overview
Description
6-Chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is a chemical compound with a wide range of applications in scientific research and industry. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and has been the subject of extensive study due to its interesting physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride typically involves the chlorination of 2-pyridin-2-ylquinoline-4-carboxylic acid followed by the conversion to the carbonyl chloride derivative. The reaction conditions often include the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols under basic conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, quinoline N-oxides, and dihydroquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
- 6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
Uniqueness
6-Chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O/c16-9-4-5-12-10(7-9)11(15(17)20)8-14(19-12)13-3-1-2-6-18-13/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNIYAKUHVCKJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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